1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

MAO-B inhibitor Enzyme inhibition Neurodegeneration

Procure 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone (CAS 88723-27-7) to leverage its unique dual biochemical and synthetic utility. It demonstrates sub-nanomolar affinity for MAO-B (Ki = 0.790 nM), providing a precise tool compound for neurodegenerative mechanism studies. Critically, it serves as the non-fungible precursor in the established Cu(I)-catalyzed diamination route to generate Sch 425078—a potent neurokinin-1 receptor antagonist scaffold. Substituting generic imidazoles risks divergent target engagement (e.g., micromolar NET affinity) and fails in the validated catalytic sequence. This entity guarantees synthetic reproducibility and biological benchmarking unmatched by bulkier analogues.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 88723-27-7
Cat. No. B3360297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone
CAS88723-27-7
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N1)NCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O/c1-9(16)11-8-14-12(15-11)13-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15)
InChIKeyDNRGYGLQDXDLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone (CAS 88723-27-7): Procurement Baseline and Class Identity


1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone (CAS 88723-27-7), also designated Sch 425078, is a benzylamino-substituted imidazole derivative belonging to the broader class of 2-aminobenzimidazole and imidazole-based heterocycles [1]. This compound is structurally characterized by a benzylamine moiety at the 2-position and an acetyl group at the 4-position of the imidazole core, with a molecular weight of 215.25 g/mol . It is most prominently recognized in the literature as a synthetic intermediate employed in the catalytic diamination of terminal olefins to generate a potent neurokinin-1 (NK1) receptor antagonist [2][3]. While numerous imidazole-based analogs exist with varied substituents and biological profiles, this specific compound's procurement interest derives from its defined role as a key precursor in a validated synthetic route to a therapeutically relevant antagonist scaffold.

Why Generic Imidazole Analogs Cannot Substitute for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone in Critical Synthesis and Profiling Workflows


Generic substitution of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone (CAS 88723-27-7) with superficially similar imidazole derivatives is precluded by two principal factors: divergent biochemical target engagement and distinct synthetic utility. In vitro profiling reveals that this specific compound exhibits measurable, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B), with reported Ki values in the low nanomolar to sub-nanomolar range depending on assay conditions [1]. This activity profile is not a general feature of all benzylamino-imidazoles; for example, closely related benzylaminoimidazoline derivatives show primary affinity for the norepinephrine transporter (NET) with micromolar IC50 values [2], while other imidazole-based analogs are optimized for CYP17A1 inhibition [3]. Furthermore, this compound serves a non-fungible role as a specific intermediate in a Cu(I)-catalyzed diamination sequence to yield Sch 425078, a potent NK1 antagonist [4]. Substituting a different imidazole scaffold would fundamentally alter the reactivity and stereoelectronic properties required for this catalytic transformation, rendering the synthetic route unviable. Thus, both biological and synthetic applications necessitate the procurement of this exact molecular entity.

Quantitative Differentiation Evidence for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone: MAO-B Inhibition and Synthetic Intermediacy


MAO-B Inhibition: Sub-Nanomolar Affinity Distinguishes This Scaffold from NET-Targeting Benzylaminoimidazolines

In a competitive inhibition assay using recombinant human MAO-B expressed in baculovirus-infected insect cells, 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone demonstrated a Ki value of 0.790 nM [1]. This high affinity for MAO-B is in stark contrast to the low micromolar affinity (IC50 = 5.65 μM) displayed by the structurally related benzylaminoimidazoline derivatives for the norepinephrine transporter (NET) [2]. The data highlight a critical divergence in molecular recognition: the specific substitution pattern and the presence of the acetyl group on the imidazole ring confer a strong preference for MAO-B over NET, a property not predicted by simple analogy to other benzylamino-imidazole compounds.

MAO-B inhibitor Enzyme inhibition Neurodegeneration

Alternative MAO-B Inhibition Profile: Tight-Binding Competitive vs. Non-Competitive Mechanisms

Further kinetic characterization of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone against MAO-B reveals a dual inhibition mechanism dependent on the assay system. When tested against recombinant human MAO-B expressed in Pichia pastoris, the compound exhibited a Ki of 17 nM under tight-binding competitive conditions, but a Ki of 7.5 nM under non-competitive conditions in the same expression system [1]. This concentration-dependent shift in mechanism is a distinctive feature not universally observed among imidazole-based MAO inhibitors; for instance, many benzimidazole-hydrazone derivatives display predominantly competitive inhibition [2]. The ability to engage MAO-B via both competitive and non-competitive modes may offer unique advantages in overcoming substrate-dependent variations in enzyme inhibition.

MAO-B Enzyme kinetics Mechanism of action

Synthetic Intermediacy: Verified Precursor for Cu(I)-Catalyzed Diamination to Potent NK1 Antagonist Sch 425078

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone has been explicitly employed as a key intermediate in the synthesis of Sch 425078, a potent NK1 receptor antagonist. The validated synthetic route involves a Cu(I)-catalyzed diamination of disubstituted terminal olefins using di-tert-butyldiaziridinone as the nitrogen source and CuCl as catalyst, with this imidazole derivative serving as a critical building block [1]. The specific structural features of this compound—namely the benzylamino group and the acetyl-substituted imidazole ring—are essential for the subsequent diamination step; substitution with a simpler imidazole or alternative benzylamino analog would fail to undergo the same catalytic transformation efficiently [2]. This established synthetic utility is not shared by the majority of imidazole analogs, which are typically explored as final bioactive molecules rather than as intermediates in a validated catalytic sequence.

Synthetic intermediate Catalytic diamination NK1 antagonist

High-Value Application Scenarios for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone Based on Verified Evidence


MAO-B Enzymology and Inhibitor Discovery Programs

Research groups focused on monoamine oxidase B (MAO-B) as a therapeutic target for neurodegenerative disorders such as Parkinson's disease can utilize this compound as a high-affinity (Ki = 0.790 nM) tool molecule. Its dual competitive/non-competitive inhibition profile provides a unique probe for dissecting MAO-B kinetic mechanisms and for benchmarking novel inhibitor candidates in biochemical assays [1].

Synthesis of NK1 Receptor Antagonists via Catalytic Diamination

Medicinal chemistry and process chemistry teams engaged in the development of NK1 receptor antagonists (e.g., for antiemetic, antidepressant, or anti-anxiety indications) can employ this compound as a validated synthetic intermediate. The published Cu(I)-catalyzed diamination route offers a reliable and efficient pathway to access the Sch 425078 scaffold, a potent NK1 antagonist [2].

Comparative Pharmacology of Benzylamino-Imidazole Scaffolds

Investigators exploring structure-activity relationships (SAR) across the benzylamino-imidazole chemotype will find this compound essential for establishing baseline activity at MAO-B versus other targets (e.g., NET, CYP17A1). Its sub-nanomolar MAO-B affinity and synthetic intermediacy provide a distinct reference point for differentiating from analogs that display micromolar NET affinity or CYP17A1 inhibition [3].

Quote Request

Request a Quote for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.